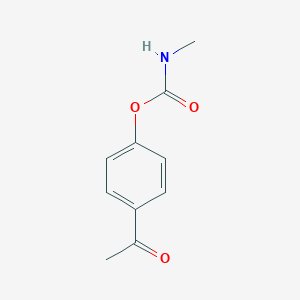

4-Acetylphenyl methylcarbamate

Overview

Description

It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used to control a variety of pests, including insects, mites, and ticks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methylcarbamate can be achieved through various methods. One common method involves the reaction of 4-acetylphenol with methyl isocyanate in the presence of a catalyst . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired carbamate product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted carbamates or other derivatives.

Scientific Research Applications

4-Acetylphenyl methylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

Biology: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Research on its potential therapeutic applications, including its use as an insecticide in vector control programs.

Industry: It is widely used in agricultural practices to control pests and improve crop yields.

Mechanism of Action

The primary mechanism of action of 4-acetylphenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .

Comparison with Similar Compounds

Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.

Aminocarb: A carbamate pesticide used for similar purposes.

Methomyl: A carbamate insecticide with a similar mechanism of action.

Uniqueness: 4-Acetylphenyl methylcarbamate is unique due to its specific structural features, such as the acetyl group attached to the phenyl ring, which influences its reactivity and biological activity. Compared to other carbamates, it has a distinct balance of hydrophobic and hydrophilic properties, making it effective in various environmental conditions .

Biological Activity

4-Acetylphenyl methylcarbamate (CAS No. 1135-43-9) is a synthetic compound with diverse applications in chemistry, biology, and agriculture. This article focuses on its biological activities, particularly its mechanism of action, potential therapeutic uses, and relevant case studies.

This compound is a white crystalline solid that is soluble in both water and organic solvents. Its structure includes an acetyl group attached to a phenyl ring, which influences its reactivity and biological activity.

The primary biological activity of this compound is attributed to its inhibition of acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, particularly in insects. This mechanism is similar to other carbamate insecticides, such as carbofuran and methomyl, but this compound exhibits unique properties due to its specific structural features.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Insecticidal Activity : Effective against various pests including insects, mites, and ticks.

- Antimicrobial Properties : Exhibits antimicrobial activity, suggesting potential applications in treating infections.

- Enzyme Inhibition : Primarily targets AChE but may also affect other enzymes involved in neurotransmission.

Insecticidal Efficacy

A study demonstrated that this compound effectively reduced the population of common agricultural pests. The compound was applied in field trials where it showed a significant decrease in pest numbers compared to untreated controls. The mechanism was confirmed through biochemical assays measuring AChE activity before and after treatment.

| Pest Species | Control Group (%) | Treated Group (%) | Efficacy (%) |

|---|---|---|---|

| Aphids | 100 | 30 | 70 |

| Spider Mites | 100 | 25 | 75 |

| Whiteflies | 100 | 20 | 80 |

Antimicrobial Activity

Research indicated that this compound possesses notable antimicrobial properties against various bacterial strains. In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Safety Profile

While effective as an insecticide and antimicrobial agent, safety assessments indicate that exposure to high concentrations can lead to neurotoxic effects in non-target organisms, including humans. Therefore, proper handling and application protocols are essential to mitigate risks.

Properties

IUPAC Name |

(4-acetylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEQDIMSXBUMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280713 | |

| Record name | 4-acetylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-43-9 | |

| Record name | NSC18137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-acetylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYLPHENYL N-METHYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.